

ONO-4057 Application Notes and Protocols for Calcium Mobilization Assay in Neutrophils

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-4057 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor 1 (BLT1). LTB4 is a powerful lipid chemoattractant and an important mediator of inflammation, playing a crucial role in the recruitment and activation of neutrophils at sites of inflammation. By blocking the LTB4/BLT1 signaling pathway, ONO-4057 can inhibit various pro-inflammatory responses in neutrophils, including calcium mobilization, chemotaxis, and degranulation.[1][2] This document provides detailed protocols and application notes for utilizing ONO-4057 in a calcium mobilization assay in human neutrophils, a key method for characterizing the potency and mechanism of action of BLT1 antagonists.

Data Presentation

The inhibitory effects of ONO-4057 on various LTB4-induced neutrophil functions are summarized in the table below. This quantitative data highlights the potency and selectivity of ONO-4057.



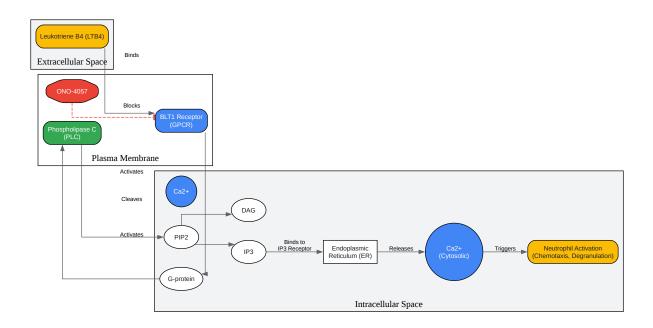
Parameter	Value	Cell Type	Notes
Ki for [3H]LTB4 Binding	3.7 ± 0.9 nM	Human Neutrophils	Demonstrates high- affinity binding to the LTB4 receptor.
IC50 for LTB4-induced Calcium Mobilization	0.7 ± 0.3 μM	Human Neutrophils	Indicates potent inhibition of a key signaling event.
IC50 for LTB4-induced Aggregation	$3.0 \pm 0.1 \mu\text{M}$	Human Neutrophils	Shows inhibition of neutrophil aggregation.
IC50 for LTB4-induced Chemotaxis	0.9 ± 0.1 μM	Human Neutrophils	Highlights the ability to block directed cell migration.
IC50 for LTB4-induced Degranulation	1.6 ± 0.1 μM	Human Neutrophils	Demonstrates inhibition of the release of inflammatory mediators.

Data sourced from: Prostaglandins, 1992 Oct;44(4):261-75.[1]

Signaling Pathway

The following diagram illustrates the signaling pathway of LTB4-induced calcium mobilization in neutrophils and the point of inhibition by ONO-4057.





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LTB4 Signaling Pathway and ONO-4057 Inhibition.

Experimental Protocols

This section provides a detailed methodology for a calcium mobilization assay in human neutrophils using ONO-4057 as an inhibitor of LTB4-induced responses.

Materials



- ONO-4057
- Leukotriene B4 (LTB4)
- Fluo-4 AM
- Pluronic F-127
- Probenecid (optional)
- Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+
- HEPES buffer
- Fetal Bovine Serum (FBS)
- Dimethyl sulfoxide (DMSO)
- Human neutrophils (isolated from fresh whole blood)
- 96-well black, clear-bottom microplates
- Fluorescence plate reader with excitation/emission wavelengths of ~490/525 nm

Neutrophil Isolation

Human neutrophils should be isolated from fresh venous blood of healthy donors using standard methods such as Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation and hypotonic lysis of remaining red blood cells. The final cell pellet should be resuspended in HBSS without Ca2+ and Mg2+. Cell viability should be assessed by Trypan Blue exclusion and should be >95%.

Fluo-4 AM Loading

Prepare Loading Buffer: Prepare a fresh solution of Fluo-4 AM in HBSS (without Ca2+ and Mg2+) containing 0.02% Pluronic F-127. The final concentration of Fluo-4 AM should be between 1-5 μM. An equal volume of 2X probenecid solution can be added to the 2X Fluo-4 AM solution to achieve a final concentration of 1-2.5 mM to inhibit dye leakage.



- Cell Loading: Resuspend the isolated neutrophils in the loading buffer at a concentration of 1-2 x 10⁶ cells/mL.
- Incubation: Incubate the cell suspension at 37°C for 30-60 minutes in the dark.
- Washing: After incubation, wash the cells twice with HBSS (without Ca2+ and Mg2+) to remove extracellular dye. Centrifuge at 300 x g for 5 minutes for each wash.
- Resuspension: Resuspend the final cell pellet in HBSS containing Ca2+ and Mg2+ (and 20 mM HEPES, pH 7.4) to a final concentration of 1-2 x 10⁶ cells/mL.

Calcium Mobilization Assay

- Cell Plating: Add 100 μ L of the Fluo-4 AM-loaded neutrophil suspension to each well of a 96-well black, clear-bottom microplate.
- ONO-4057 Incubation: Prepare a stock solution of ONO-4057 in DMSO and dilute to desired concentrations in HBSS with Ca2+ and Mg2+. Add the desired concentrations of ONO-4057 or vehicle (DMSO) to the wells and incubate for 10-15 minutes at 37°C.
- Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) for a short period (e.g., 20-30 seconds) using a fluorescence plate reader.
- LTB4 Stimulation: Prepare a stock solution of LTB4 in ethanol and dilute to the desired concentration (e.g., a concentration that elicits a submaximal response to allow for inhibition to be observed) in HBSS with Ca2+ and Mg2+. Add the LTB4 solution to the wells while continuously recording the fluorescence.
- Data Acquisition: Continue to measure the fluorescence intensity for at least 2-3 minutes to capture the peak calcium response and its subsequent decline.

Data Analysis

 The change in intracellular calcium is typically expressed as the ratio of fluorescence after stimulation to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF = F -F0).

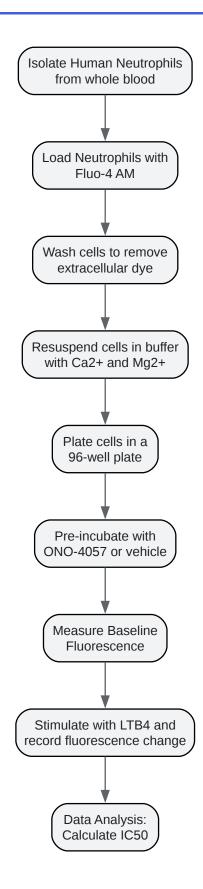


- The peak fluorescence response for each concentration of ONO-4057 can be determined.
- Plot the peak response against the concentration of ONO-4057 and fit the data to a fourparameter logistic equation to determine the IC50 value.

Experimental Workflow

The following diagram outlines the key steps in the ONO-4057 calcium mobilization assay in neutrophils.





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Workflow for Calcium Mobilization Assay.



Conclusion

The protocol described provides a robust and reliable method for assessing the inhibitory activity of ONO-4057 on LTB4-induced calcium mobilization in human neutrophils. This assay is a valuable tool for studying the pharmacology of LTB4 receptor antagonists and for screening novel anti-inflammatory compounds. The selectivity of ONO-4057 for the LTB4 receptor pathway is underscored by the lack of effect on neutrophil activation induced by other stimuli like fMLP or C5a.[1] This makes it an excellent reference compound for such studies.

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References

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- 2. The leukotriene B4 receptor antagonist ONO-4057 inhibits mesangioproliferative changes in anti-Thy-1 nephritis PubMed [pubmed.ncbi.nlm.nih.gov]
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